(2S,3S)-(-)-3-Propyloxiranemethanol
Description
Chiral epoxides, such as (2S,3S)-(-)-3-Propyloxiranemethanol, are highly valuable intermediates in organic synthesis. atlasofscience.org Their importance is rooted in their ability to serve as precursors to a wide array of functionalized molecules with specific stereochemistry. The three-membered epoxide ring is strained and susceptible to ring-opening reactions with various nucleophiles, leading to the formation of 1,2-difunctionalized compounds like amino alcohols and diols. This reactivity, combined with the defined stereochemistry at the two carbon atoms of the epoxide, allows for the precise construction of chiral centers in a target molecule.
The ability to produce enantiomerically pure compounds is of paramount importance in fields such as pharmaceuticals and agrochemicals, where the biological activity of a molecule can be highly dependent on its stereochemistry. catalysis.blog One enantiomer of a drug may have the desired therapeutic effect, while the other could be inactive or even harmful. atlasofscience.org Consequently, methods for the efficient synthesis of chiral epoxides are critical. These epoxides are not only intermediates but are also found in a variety of biologically active natural products, including anticancer agents like Neocarzinostatin and Epothilones. atlasofscience.org The versatility of chiral epoxides makes them indispensable tools for the modern synthetic chemist. nih.gov
A major breakthrough came in 1980 with the development of the Sharpless-Katsuki epoxidation. organicreactions.orgwikipedia.org This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral dialkyl tartrate (such as diethyl tartrate or diisopropyl tartrate), and an oxidant, typically tert-butyl hydroperoxide, to epoxidize allylic alcohols with a high degree of enantioselectivity and predictable stereochemistry. numberanalytics.comnobelprize.org The stereochemistry of the resulting epoxide is determined by the chirality of the tartrate ligand used. nobelprize.org This method's reliability and broad substrate scope for allylic alcohols quickly established it as a cornerstone of asymmetric synthesis. wikipedia.org The significance of this work was recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on chirally catalyzed oxidation reactions. wikipedia.org
Following the success of the Sharpless epoxidation for allylic alcohols, the early 1990s saw the emergence of the Jacobsen-Katsuki epoxidation. wikipedia.orgsynarchive.com Developed independently by Eric Jacobsen and Tsutomu Katsuki, this method employs a chiral manganese-salen complex as the catalyst and is effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and certain trisubstituted olefins. wikipedia.orgopenochem.orgorganic-chemistry.org This reaction complemented the Sharpless epoxidation by expanding the range of alkenes that could be converted into chiral epoxides with high enantiomeric excess. wikipedia.orgopenochem.org The mechanism is believed to involve a manganese(V)-oxo species as the active oxidant. organic-chemistry.org
These seminal contributions, along with other developments like the Shi epoxidation which uses a chiral ketone as an organocatalyst, have provided chemists with a powerful toolkit for the synthesis of chiral epoxides, including precursors to compounds like this compound. wikipedia.orgorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
89321-71-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2S,3S)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
IGRZECZSICIWJA-WDSKDSINSA-N |
Isomeric SMILES |
CCC[C@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCC1C(O1)CO |
Origin of Product |
United States |
Stereochemical Investigations of 2s,3s 3 Propyloxiranemethanol
Methodologies for Enantiomeric Purity (ee) Determination
The determination of the enantiomeric composition of a chiral compound is a fundamental task in asymmetric synthesis. For (2S,3S)-(-)-3-Propyloxiranemethanol, several sophisticated analytical techniques are utilized to quantify the presence of each enantiomer.
Gas Chromatography (GC) Analysis
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. To determine the enantiomeric purity of this compound using GC, a chiral stationary phase (CSP) is typically required. The CSP is a chiral environment that interacts differently with the two enantiomers, leading to their separation in the chromatographic column. This differential interaction results in different retention times for the (2S,3S) and (2R,3R) enantiomers, allowing for their quantification.
The selection of the appropriate chiral column is crucial for achieving baseline separation of the enantiomers. The enantiomeric excess can then be calculated by integrating the peak areas corresponding to each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for stereochemical analysis. While enantiomers are indistinguishable in a standard achiral NMR experiment, their conversion into diastereomers by reaction with a chiral derivatizing agent (CDA) allows for their differentiation. wikipedia.org These diastereomers exhibit distinct chemical shifts in the NMR spectrum, enabling the determination of their relative proportions and, consequently, the enantiomeric excess of the original alcohol. wikipedia.org
A widely used chiral derivatizing agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid. wikipedia.org Its acid chloride, MTPA chloride, reacts with this compound to form diastereomeric esters, often referred to as Mosher's esters. wikipedia.orgwikipedia.org The presence of the trifluoromethyl group in the MTPA moiety provides a sensitive probe for ¹H and ¹⁹F NMR analysis.
The reaction of a non-enantiopure sample of 3-propyloxiranemethanol with enantiomerically pure (S)-(+)-MTPA chloride will produce two diastereomeric esters: (2S,3S)-3-propyloxiranemethanol-(R)-MTPA ester and (2R,3R)-3-propyloxiranemethanol-(R)-MTPA ester. wikipedia.orgwikipedia.org These diastereomers will have distinct signals in the NMR spectrum, particularly for the protons and fluorine atoms near the chiral centers. By comparing the integration of these signals, the enantiomeric excess of the starting alcohol can be accurately calculated.
Factors Influencing Enantioselectivity in Catalytic Processes
The synthesis of this compound with high enantiomeric purity relies heavily on asymmetric catalytic methods, most notably the Sharpless asymmetric epoxidation. wikipedia.org The enantioselectivity of this reaction is influenced by several key factors:
The Chiral Catalyst: The Sharpless epoxidation employs a catalyst system composed of titanium tetraisopropoxide (Ti(Oi-Pr)₄) and a chiral diethyl tartrate (DET) ligand. wikipedia.orgwikipedia.org The chirality of the DET ligand ((+)-DET or (-)-DET) dictates the stereochemical outcome of the epoxidation, determining which face of the allylic alcohol is oxidized. For the synthesis of this compound, (+)-diethyl tartrate is used.
The Substrate: The structure of the allylic alcohol substrate is critical. The presence of the hydroxyl group is essential for coordinating to the titanium center, thereby directing the epoxidation.
Reaction Conditions: Temperature, solvent, and the stoichiometry of the reagents can all impact the enantioselectivity. Lower reaction temperatures generally lead to higher enantiomeric excess.
The interplay of these factors creates a highly organized transition state that favors the formation of one enantiomer over the other, often achieving enantiomeric excesses greater than 95%.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | nih.gov |
| Molecular Weight | 116.16 g/mol | nih.gov |
| Boiling Point | 31-33 °C at 0.35 mm Hg | chemicalbook.com |
| Density | 0.96 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.434 | chemicalbook.com |
Table 2: Reagents for Stereochemical Investigation
| Compound Name | CAS Number | Role |
| (S)-(+)-Mosher's acid chloride | 20445-33-4 | Chiral Derivatizing Agent |
| Titanium(IV) isopropoxide | 546-68-9 | Catalyst Component |
| (+)-Diethyl tartrate | 87-91-2 | Chiral Ligand |
Synthetic Methodologies for 2s,3s 3 Propyloxiranemethanol
Catalytic Asymmetric Epoxidation (Sharpless Epoxidation)
The Sharpless Asymmetric Epoxidation is a highly influential and widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction employs a catalyst system formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) serving as the oxidant. wikipedia.orgyoutube.com This method is renowned for its predictable stereochemistry and high enantioselectivity, often exceeding 90% enantiomeric excess (ee). ontosight.ainumberanalytics.com
The synthesis of (2S,3S)-(-)-3-Propyloxiranemethanol is a prime example of the Sharpless epoxidation's utility. The reaction starts with the prochiral allylic alcohol, (E)-2-hexen-1-ol. By selecting the appropriate chiral tartrate ester, the epoxidation can be directed to a specific face of the double bond. Specifically, using L-(+)-diethyl tartrate ((+)-DET) as the chiral auxiliary, the oxygen atom is delivered to one face of the alkene, yielding the desired this compound. orgsyn.orglibretexts.org Conversely, the use of D-(-)-diethyl tartrate ((-)-DET) would result in the formation of the opposite enantiomer, (2R,3R)-(+)-3-propyloxiranemethanol. youtube.comlibretexts.org
The general reaction is as follows:
(E)-2-hexen-1-ol + tert-Butyl hydroperoxide --[Ti(OiPr)₄, (+)-DET]--> this compound
This reaction has become a foundational tool in organic synthesis, providing access to chiral building blocks that are instrumental in the production of complex molecules like pharmaceuticals and natural products. wikipedia.orgontosight.ai
Mechanistic Elucidation of the Sharpless Epoxidation Process
The mechanism of the Sharpless epoxidation is a complex, yet well-studied, catalytic cycle. numberanalytics.com The process begins with the in-situ formation of the active catalyst. Titanium(IV) isopropoxide reacts with a chiral tartrate ester, such as diethyl tartrate, to form a dimeric titanium-tartrate complex. libretexts.orgmdpi.comwayne.edu This dimeric structure is considered the active catalytic species. wikipedia.org
The key steps of the catalytic cycle are:
Ligand Exchange: The allylic alcohol substrate and the tert-butyl hydroperoxide (TBHP) oxidant displace the isopropoxide ligands on the titanium center of the catalyst. This forms a key intermediate where the catalyst, substrate, and oxidant are all coordinated to the titanium. youtube.comorganic-chemistry.org The hydroxyl group of the allylic alcohol plays a critical role in this assembly, which is why the reaction is specific to this class of substrates. cdnsciencepub.com
Oxygen Transfer: Within this assembled complex, the peroxide oxygen is activated and transferred to the double bond of the allylic alcohol. This transfer is an intramolecular process, occurring within the coordination sphere of the titanium. mdpi.com The chiral tartrate ligand creates a specific three-dimensional environment around the titanium center, which directs the approach of the alkene to the coordinated peroxide, thus controlling the stereochemical outcome of the epoxidation. youtube.com
Product Release: Once the oxygen atom is transferred and the epoxide is formed, the 2,3-epoxyalcohol product is released from the titanium center, allowing the catalyst to enter a new cycle. youtube.com
Computational studies have further refined this model, investigating the transition state structures to understand the precise origins of the high enantioselectivity observed. mdpi.comwayne.edu The interaction between the ester carbonyl groups of the tartrate ligand and the titanium center is believed to be crucial for establishing the rigid chiral environment necessary for effective stereodifferentiation. wayne.edu
Substrate Scope and Reactivity Patterns with Allylic Alcohols
The Sharpless epoxidation is highly effective for a broad range of primary and secondary allylic alcohols. wikipedia.org The substitution pattern on the double bond of the allylic alcohol can be varied, and the reaction generally proceeds with high enantioselectivity regardless of the specific substituents. wikipedia.orgacsgcipr.org
| Allylic Alcohol Type | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| Primary Allylic Alcohol | 80-90 | 90-95 | numberanalytics.com |
| Secondary Allylic Alcohol | 70-80 | 80-90 | numberanalytics.com |
| Tertiary Allylic Alcohol | 50-60 | 70-80 | numberanalytics.com |
The reaction demonstrates excellent chemoselectivity. For instance, in substrates containing multiple double bonds, such as the terpene geraniol, the epoxidation occurs selectively at the allylic double bond, leaving other isolated double bonds untouched. libretexts.org
However, certain classes of substrates can pose challenges. These difficulties are typically not due to a failure of the epoxidation itself, but rather to the instability or reactivity of the resulting epoxy alcohol product. orgsyn.org Substrates that yield water-soluble epoxy alcohols can complicate isolation. orgsyn.orgyoutube.com Additionally, products that are sensitive to nucleophilic ring-opening or those containing substituents that can stabilize a carbocation may lead to lower yields of the desired epoxide. orgsyn.orgyoutube.com For the synthesis of this compound from (E)-2-hexen-1-ol, a primary allylic alcohol, the reaction proceeds efficiently with high predictability and selectivity. orgsyn.orglibretexts.org
Optimization of Reaction Parameters
The success of the Sharpless epoxidation in yielding high enantiopurity and chemical yield hinges on the careful control of several reaction parameters.
The amount of the titanium-tartrate catalyst complex used can significantly impact the reaction's rate and efficiency. numberanalytics.com While the reaction can be run with stoichiometric amounts of the catalyst, a major advancement was the development of a catalytic version. youtube.com The inclusion of molecular sieves (typically 3Å or 4Å) is crucial for the catalytic process. wikipedia.orgresearchgate.net The sieves act as drying agents, removing trace amounts of water that can deactivate the titanium catalyst by hydrolysis, thereby improving its catalytic efficiency and allowing for lower catalyst loadings. youtube.comyoutube.com
Commonly, catalyst loadings of 5-10 mol% of titanium tetra(isopropoxide) and a slight excess of the tartrate ligand are employed for the catalytic reaction. wikipedia.orgharvard.edu In some cases, particularly with sensitive epoxy alcohol products that are prone to ring-opening, higher catalyst loadings (e.g., 50 mol%) may be necessary to ensure the reaction proceeds to completion rapidly before product degradation can occur. orgsyn.org The diol products from ring-opening can act as potent inhibitors of the catalyst, necessitating a higher initial catalyst concentration to overcome this inhibition. orgsyn.org
Reaction temperature is a critical parameter for maximizing the enantioselectivity of the Sharpless epoxidation. numberanalytics.com As with many asymmetric reactions, lower temperatures generally lead to higher enantiomeric excess. numberanalytics.com This is because the transition states leading to the two different enantiomers have different activation energies; lowering the temperature amplifies the effect of this energy difference, favoring the pathway with the lower activation energy and thus enhancing the formation of the desired enantiomer.
The reaction is typically conducted at low temperatures, commonly in the range of -20°C to 0°C. numberanalytics.com A temperature of around -20°C is frequently cited as optimal for achieving high enantioselectivity without unduly slowing the reaction rate. acsgcipr.orgyoutube.com Careful monitoring and control of the temperature throughout the reaction are essential for obtaining consistent and high-purity results. numberanalytics.com
| Parameter | Effect of Lowering Temperature | Typical Range | Reference |
|---|---|---|---|
| Enantioselectivity (ee) | Increases | -20°C to 0°C | numberanalytics.com |
| Reaction Rate | Decreases | numberanalytics.com |
The choice of solvent can influence both the rate and enantioselectivity of the Sharpless epoxidation. numberanalytics.comnumberanalytics.com The ideal solvent must effectively dissolve the reactants and the catalyst complex while being inert to the reaction conditions.
Dichloromethane (B109758) (CH₂Cl₂) is the most commonly used solvent for this reaction. youtube.comnumberanalytics.com It provides good solubility for the titanium-tartrate complex and the substrates. However, from an environmental perspective, the use of chlorinated solvents like dichloromethane is a significant drawback. acsgcipr.org Other non-polar aprotic solvents, such as toluene, have also been explored and can be effective. numberanalytics.comnumberanalytics.com The selection of the solvent system requires a balance between achieving optimal reaction performance and considering environmental and practical factors. It is also imperative that the solvents used are anhydrous, as water deactivates the catalyst. numberanalytics.com
Role of Specific Catalysts and Ligands
The enantioselectivity of the Sharpless epoxidation is governed by a chiral catalyst complex formed in situ from a titanium alkoxide and a chiral dialkyl tartrate. scripps.edunumberanalytics.comwikipedia.org The specific configuration of the tartrate ligand determines the facial selectivity of the oxygen atom delivery to the double bond of the allylic alcohol. wikipedia.orgyoutube.com
Titanium(IV) isopropoxide, with the chemical formula Ti{OCH(CH₃)₂}₄, is a crucial component of the Sharpless epoxidation catalyst system. wikipedia.org It serves as the metallic core that orchestrates the assembly of the active chiral catalyst. numberanalytics.com In the reaction, titanium(IV) isopropoxide is not merely a Lewis acid; it undergoes ligand exchange with both the dialkyl tartrate and the allylic alcohol substrate. numberanalytics.comnih.gov
The generally accepted mechanism proposes that the monomeric titanium species is thermodynamically driven to form a dimeric complex in the presence of the tartrate ligand. nih.gov This resulting dinuclear species, [Ti(tartrate)(OR)₂]₂, where OR is an isopropoxide group, is the catalytically active entity. nih.gov This complex coordinates with the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), creating a rigid, chiral environment that facilitates the highly enantioselective transfer of an oxygen atom to the alkene. numberanalytics.comnumberanalytics.com The use of molecular sieves is often incorporated to remove trace amounts of water, which can deactivate the titanium catalyst. youtube.com
Dialkyl tartrates are the chiral source in the Sharpless epoxidation, imparting the necessary stereochemical information to the catalyst. scripps.eduwikipedia.org Diethyl tartrate (DET) is commonly used for this purpose. numberanalytics.comwikipedia.org Two enantiomeric forms of DET are available: the naturally occurring (+)-diethyl L-tartrate and the unnatural (-)-diethyl D-tartrate.
The choice between these two enantiomers dictates the absolute stereochemistry of the resulting epoxy alcohol product. wikipedia.org To synthesize this compound from (E)-2-hexen-1-ol, (+)-diethyl L-tartrate is used. youtube.comwikipedia.org A mnemonic device can be used to predict the outcome: when the allylic alcohol is drawn with the hydroxymethyl group in the bottom right quadrant, the (+)-tartrate directs epoxidation to the top face of the alkene, while the (-)-tartrate directs it to the bottom face. wikipedia.orgyoutube.com The tartrate ester forms a bidentate chelate with the titanium center, creating a C₂-symmetric chiral environment that effectively differentiates the two prochiral faces of the allylic alcohol's double bond. nih.gov
Table 1: Key Reagents in the Synthesis of this compound
| Reagent | Role | Key Property |
|---|---|---|
| Titanium(IV) Isopropoxide | Catalyst Precursor | Forms the metallic core of the active catalyst. wikipedia.orgnumberanalytics.com |
| (+)-Diethyl L-Tartrate | Chiral Ligand | Induces enantioselectivity, leading to the (2S,3S) product. wikipedia.orgwikipedia.org |
| (E)-2-Hexen-1-ol | Substrate | The starting allylic alcohol that is epoxidized. |
Advanced Purification and Isolation Techniques
Following the synthesis, the crude product mixture requires purification to isolate this compound from unreacted starting materials, byproducts, and the catalyst residues. Several advanced techniques are employed to achieve high purity.
Distillation Methods
Distillation is a viable method for the initial purification of this compound, particularly for removing non-volatile impurities. Given the compound's relatively high boiling point and potential thermal sensitivity, vacuum distillation is the preferred method. This technique lowers the boiling point of the liquid, allowing it to vaporize at a lower temperature and minimizing the risk of thermal decomposition. The reported boiling point for this compound is 31-33 °C at a reduced pressure of 0.35 mm Hg, which is suitable for this purification approach. chemicalbook.com
Flash Chromatography over Buffered Silica (B1680970) Gel
To mitigate this, buffered silica gel is often used. This involves deactivating the acidic sites on the silica surface by pre-treating the stationary phase with a volatile base, such as triethylamine, mixed into the eluent system. This neutralization prevents the degradation of the acid-sensitive epoxide during its transit through the column, ensuring its integrity is maintained. The choice of solvent system is optimized to achieve good separation between the desired product and any remaining impurities. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving the highest possible enantiomeric and chemical purity, preparative High-Performance Liquid Chromatography (HPLC) is an exceptionally powerful technique. ymc.co.jpnih.gov This method is particularly well-suited for the separation of chiral compounds. researchgate.net
The separation is accomplished using a chiral stationary phase (CSP), which contains a chiral selector capable of forming transient, diastereomeric complexes with the enantiomers of the compound being purified. chiraltech.com Polysaccharide-based CSPs are commonly used for resolving epoxide enantiomers. researchgate.net By scaling up the process from an analytical method, significant quantities of the target compound can be purified to greater than 99% purity. ymc.co.jp Furthermore, recycling preparative HPLC systems can enhance the resolution of closely eluting peaks by repeatedly passing the sample through the column, which is beneficial for achieving baseline separation of enantiomers. ymc.co.jp
Table 2: Purification Technique Comparison
| Technique | Principle | Application for this compound |
|---|---|---|
| Vacuum Distillation | Separation based on boiling points at reduced pressure. | Removal of non-volatile impurities and solvent. chemicalbook.com |
| Flash Chromatography | Separation based on polarity using a buffered solid phase. | Removal of byproducts and reagents while preventing acid-catalyzed decomposition. nih.govbiotage.com |
Applications of 2s,3s 3 Propyloxiranemethanol in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Complex Molecules
(2S,3S)-(-)-3-Propyloxiranemethanol is widely recognized as a fundamental chiral building block. Its inherent chirality is leveraged to introduce specific stereocenters into larger, more complex molecular architectures. The epoxide ring is susceptible to nucleophilic attack, which can proceed with high regioselectivity and stereoselectivity, allowing for the controlled formation of new carbon-carbon and carbon-heteroatom bonds. The adjacent hydroxyl group can be used to direct these reactions or can be modified itself, further expanding the synthetic possibilities.
Precursor for Enantiomerically Pure Intermediates
A key application of this compound lies in its role as a precursor for a wide range of enantiomerically pure intermediates. Through carefully chosen reaction sequences, the epoxide and alcohol functionalities can be manipulated to generate a diverse array of chiral synthons. These intermediates, which retain the stereochemical integrity of the starting material, are then used in the total synthesis of natural products and pharmaceuticals.
Table 1: Examples of Enantiomerically Pure Intermediates from this compound
| Intermediate Type | Synthetic Transformation | Resulting Functional Group |
| Chiral Diols | Epoxide ring-opening with a nucleophile followed by reduction | 1,2- or 1,3-diol |
| Amino Alcohols | Epoxide ring-opening with an amine nucleophile | β- or γ-amino alcohol |
| Chiral Ethers | Reaction of the hydroxyl group with an alkylating agent | Ether linkage |
| Protected Aldehydes | Oxidation of the primary alcohol | Aldehyde |
Role in the Construction of Carbocyclic Nucleosides
This compound has been instrumental in the synthesis of carbocyclic nucleosides. These compounds are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane (B165970) or cyclohexane (B81311) ring. This structural modification can lead to enhanced metabolic stability and antiviral activity. The chiral epoxide serves as a key starting material to construct the carbocyclic core with the correct stereochemistry, which is crucial for biological activity. The synthetic strategy often involves the ring-opening of the epoxide to introduce a nitrogenous base or a precursor thereof, followed by further cyclization and functional group manipulations to complete the carbocyclic nucleoside structure.
Synthetic Strategies for Anthracycline AB Synthons
In the realm of anticancer drug synthesis, this compound has been employed in the development of synthetic strategies for the AB ring systems of anthracyclines. Anthracyclines are a class of potent chemotherapy agents, and their total synthesis is a significant challenge in organic chemistry. The chiral epoxide provides a stereochemically defined starting point for the construction of the cyclohexene (B86901) A ring and the hydroquinone (B1673460) B ring. Synthetic routes often utilize the epoxide for the diastereoselective introduction of substituents on the A ring, ultimately leading to the formation of key intermediates for the total synthesis of these complex natural products.
Derivatization and Functional Group Transformations
The utility of this compound is further expanded through a wide range of derivatization and functional group transformations. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted into various esters and ethers. The epoxide ring can be opened under acidic or basic conditions with a diverse array of nucleophiles, including organometallics, amines, and thiols, to introduce a wide range of functionalities with high stereocontrol. These transformations allow chemists to tailor the structure of the molecule for specific synthetic targets, making it a highly adaptable tool in the organic chemist's arsenal.
Table 2: Common Derivatizations of this compound
| Functional Group | Reagent/Condition | Product Type |
| Primary Alcohol | PCC, Swern Oxidation | Aldehyde |
| Primary Alcohol | Jones Oxidation, TEMPO | Carboxylic Acid |
| Primary Alcohol | Acyl Halide, Anhydride | Ester |
| Epoxide | Organocuprate | Secondary Alcohol |
| Epoxide | Sodium Azide | Azido Alcohol |
| Epoxide | Grignard Reagent | Diol |
Natural Occurrence and Biosynthetic Investigations of 2s,3s 3 Propyloxiranemethanol
Identification as a Secondary Metabolite in Microbial Systems
The microbial world is a rich source of diverse secondary metabolites, and (2S,3S)-(-)-3-Propyloxiranemethanol has been identified as a product of bacterial metabolism. This discovery highlights the biosynthetic capabilities of microorganisms and their potential as a source for novel chemical compounds.
Research has successfully isolated this compound from strains of Bacillus subtilis subsp. subtilis. One notable example is the strain HSFI-9, which was isolated from the marine biota Holothuria scabra, commonly known as the sandfish sea cucumber. africaresearchconnects.comsemanticscholar.orgnih.govsemanticscholar.orgresearchgate.net In a 2023 study by Rakhmawatie et al., the ethyl acetate (B1210297) extract of B. subtilis subsp. subtilis HSFI-9 was found to contain this compound as a major volatile secondary metabolite. africaresearchconnects.comsemanticscholar.orgnih.govsemanticscholar.orgacs.org The bacterium was cultured in a specific medium containing starch, yeast, and peptone to facilitate the production of its secondary metabolites. semanticscholar.orgnih.govsemanticscholar.orgsmujo.id
The identification of this compound in microbial extracts has been primarily achieved through metabolomic profiling using Gas Chromatography-Mass Spectrometry (GC-MS). africaresearchconnects.comsemanticscholar.orgnih.govsemanticscholar.org This analytical technique is highly effective for separating and identifying volatile and semi-volatile organic compounds within a complex mixture.
In the analysis of the ethyl acetate extract from Bacillus subtilis subsp. subtilis HSFI-9, GC-MS revealed the presence of five distinct volatile secondary metabolites. Among these, this compound was the most dominant compound, accounting for a significant peak area. africaresearchconnects.comsemanticscholar.orgnih.govsemanticscholar.org The compound was identified by its mass spectrum and retention time, with a database similarity index confirming its structure. africaresearchconnects.comsemanticscholar.orgnih.govsemanticscholar.org
| Metabolite Profile of Bacillus subtilis subsp. subtilis HSFI-9 Extract | |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identified Compound | This compound |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116 |
| Relative Abundance | Dominant compound with a reported area of 34.78% |
| Source | Rakhmawatie et al. (2023) africaresearchconnects.comsemanticscholar.orgnih.govsemanticscholar.org |
Lichens are known to host a diverse community of bacteria that contribute to the symbiotic relationship through the production of various secondary metabolites. nih.govfrontiersin.orgelsevierpure.comnih.gov These bacteria are a recognized source of a wide range of volatile organic compounds (VOCs). nih.govfrontiersin.org While studies have identified numerous metabolites from lichen-associated bacteria, including various acids, phenolic compounds, and other volatile substances, specific reports detailing the production of this compound by these bacteria were not identified in the reviewed literature. nih.govmdpi.com Further research into the metabolome of lichen-associated bacteria may yet reveal its presence.
Phytochemical Analysis and Occurrence in Plant Extracts
In addition to its microbial origins, this compound has also been detected as a constituent of higher plants. Phytochemical analyses of various plant extracts have confirmed its presence, indicating its distribution across different biological kingdoms.
A study focusing on the bioassay-guided phytochemical analysis of Clematis hirsuta Perr. leaf extracts identified this compound as one of the minor compounds. africaresearchconnects.comnih.govresearchgate.netbohrium.comnih.gov The investigation utilized an acetone (B3395972) extract of the leaves, which was subjected to GC-MS analysis for the identification of its chemical constituents. africaresearchconnects.comnih.govresearchgate.netbohrium.com This finding is significant as it represents one of the instances of this compound being isolated from a plant source.
| Phytochemical Analysis of Clematis hirsuta Perr. Leaf Extract | |
| Plant Part | Leaves |
| Extraction Solvent | Acetone |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Identified Compound | This compound |
| Relative Abundance | Minor compound |
| Source | Infection and Drug Resistance (2022) africaresearchconnects.comnih.govresearchgate.netbohrium.com |
Pergularia daemia is a perennial vine that has been the subject of numerous phytochemical studies due to its traditional medicinal uses. researchgate.netneptjournal.comijpbs.comresearchgate.netijcrt.org These investigations have revealed the presence of a wide array of chemical classes, including flavonoids, steroids, terpenoids, glycosides, and alkaloids in its extracts. ijcrt.orgjomped.orgresearchgate.netnih.gov
Characterization in Sargassum linearifolium (Brown Macroalga)*
Currently, there are no scientific studies available that report the isolation or characterization of this compound from the brown macroalga Sargassum linearifolium. Comprehensive analyses of the volatile compounds from various Sargassum species have been conducted, identifying a wide range of chemicals, but this specific oxirane is not among the listed constituents in the reviewed literature. researchgate.netnih.govnih.gov
Identification in Essential Oil of Dianthus caryophyllus (Clove Plant)*
The essential oil of Dianthus caryophyllus, commonly known as carnation, has been the subject of numerous phytochemical investigations. These studies have identified a variety of volatile compounds, with eugenol (B1671780) and its derivatives being predominant. researchgate.netsphinxsai.comresearchgate.net However, a thorough review of the available literature does not indicate the presence of this compound as a constituent of carnation essential oil. iosrphr.orghumanjournals.com
Identification in Scrophularia striata L. Extracts under Environmental Stress*
Scrophularia striata is a plant known to produce a diverse array of secondary metabolites, including phenolic compounds and flavonoids, particularly in response to environmental stressors. nih.govresearchgate.netmdpi.com While research has explored the phytochemical profile of S. striata extracts under various conditions, there is no evidence in the current scientific literature to confirm the identification of this compound in this plant species. researchgate.netnih.gov
Presence in Areca catechu L. Nut Extracts*
Extracts of the Areca catechu nut have been analyzed for their chemical composition, revealing a complex mixture of alkaloids, flavonoids, and volatile compounds. nih.govresearchgate.netresearchgate.netmdpi.comupce.cz Despite detailed analyses of the volatile fractions of areca nuts, this compound has not been reported as one of the identified components.
Detection in Olive Cultivars*
The volatile profiles of various olive cultivars and their corresponding oils are well-documented, with a significant focus on compounds derived from the lipoxygenase pathway, such as aldehydes and alcohols. nih.govnih.govresearchgate.net These compounds are crucial for the characteristic aroma and flavor of olive oil. acs.orgishs.org A review of the extensive literature on the volatile and non-volatile components of olives and olive oil does not show any record of this compound being detected. nih.gov
Dynamic Changes in Natural Systems (e.g., Tea Processing)*
Tea processing, which includes steps like withering, rolling, oxidation, and drying, induces significant changes in the chemical composition of tea leaves, leading to the formation of a multitude of aroma and flavor compounds. teaepicure.commdpi.commdpi.com The reactions involved, such as the Maillard reaction and degradation of lipids and carotenoids, generate a complex array of volatile molecules. nih.govjircas.go.jp However, within the body of research on the dynamic chemical changes during tea manufacturing, there is no specific mention of the formation or transformation of this compound.
Advanced Analytical Characterization of 2s,3s 3 Propyloxiranemethanol
High-Resolution Chromatographic Techniques for Identification and Quantification
High-resolution chromatography is fundamental in separating complex mixtures and providing detailed information about the individual components. For a chiral molecule like (2S,3S)-(-)-3-Propyloxiranemethanol, these techniques are invaluable for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and frequently utilized tool for the profiling of primary metabolites. nih.gov Its application is crucial in the comprehensive analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound. The process involves separating the compound from a mixture using a gas chromatograph and then detecting and identifying it with a mass spectrometer.
In the context of metabolite profiling, GC-MS can be used to identify and quantify this compound within a biological matrix. nih.gov This is particularly relevant in studies aiming to understand metabolic pathways or the biotransformation of certain compounds. The derivatization of analytes, a common practice in GC-MS to improve volatility and thermal stability, can be essential for compounds like oxiranemethanol. nih.govnih.gov For instance, trimethylsilylation is a frequently applied derivatization protocol for GC-MS analysis of metabolites. nih.gov
The resulting mass spectrum provides a molecular fingerprint of the compound, with characteristic fragmentation patterns that aid in its identification. The National Institute of Standards and Technology (NIST) library contains mass spectral data for a vast number of compounds, including a record for this compound, which lists its main library number as 108485 and indicates top mass-to-charge ratio (m/z) peaks at 55, 43, and 29. nih.gov The use of chiral columns in GC-MS can further allow for the separation and distinction of enantiomeric isomers, which is critical for stereochemically specific analyses. acs.org
GC-MS Analysis Parameters for Volatile Organic Compounds (VOCs):
| Parameter | Value |
| Technique | Solid Phase Microextraction (SPME)-GC-MS |
| Fiber Coating | 50/30-μm divinyl benzene/carboxen/poly-dimethylsiloxane (DVB/CAR/PDMS) |
| Incubation Temperature | 70°C for 20 minutes |
| Extraction Time | 40 minutes at 70°C |
| Injection Port Temperature | 250°C for 5 minutes |
| Carrier Gas | Helium at 0.8 ml/min |
| Ion Source Temperature | 230°C |
| Mass Analyzer Mode | Scan mode in the range 25 – 300 m/z |
| Data Processing Software | MS-DIAL with NIST 14 mass spectral library |
This table presents typical parameters for SPME-GC-MS analysis of volatile compounds, which can be adapted for the analysis of this compound. rsc.org
High-Resolution Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight (HRLCMS-QTOF) Analysis
High-Resolution Liquid Chromatography-Mass Spectrometry Quadrupole Time-of-Flight (HRLCMS-QTOF) offers exceptional mass accuracy and resolution, making it a powerful tool for the definitive identification of compounds in complex mixtures. nih.gov This technique couples the separation capabilities of high-performance liquid chromatography (HPLC) with the high-resolution mass analysis of a QTOF mass spectrometer. nih.govyoutube.com
For this compound, HRLCMS-QTOF can provide highly accurate mass measurements of the molecular ion, which is crucial for confirming its elemental composition. The high resolution allows for the separation of ions with very similar mass-to-charge ratios, reducing ambiguity in identification. youtube.com Furthermore, the tandem mass spectrometry (MS/MS) capabilities of a QTOF instrument enable detailed structural elucidation through the analysis of fragmentation patterns. nih.gov
The application of chiral stationary phases in the HPLC component can resolve enantiomers, which is essential for stereospecific analysis of chiral molecules like this compound. nih.gov This technique is particularly valuable in the analysis of epoxy systems and their derivatives, providing detailed information on their structure and purity. dntb.gov.ua
Spectroscopic Methods for Structural Elucidation and Functional Group Analysis
Spectroscopic methods are indispensable for determining the molecular structure and identifying the functional groups present in a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used analytical technique for identifying functional groups within a molecule. researchgate.net It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule.
For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to the oxirane (epoxide) ring, the hydroxyl (-OH) group, and the propyl (-CH2CH2CH3) group. The presence of the oxirane ring is typically confirmed by several characteristic peaks. spectroscopyonline.com These include the asymmetric C-O-C stretch, which appears in the 950–810 cm⁻¹ region, and the symmetric C-O-C stretch, found between 880–750 cm⁻¹. spectroscopyonline.com Another key vibration is the symmetric ring breathing, which occurs in the 1280–1230 cm⁻¹ range. spectroscopyonline.com The C-H stretching of the terminal oxirane group is observed around 3050 cm⁻¹. core.ac.uk
The broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net The aliphatic C-H stretching vibrations from the propyl group would be expected in the 2850-2960 cm⁻¹ region. researchgate.net FTIR analysis can be performed on neat samples, providing a straightforward method for structural confirmation. nih.gov
Characteristic FTIR Absorption Bands for Epoxides:
| Vibrational Mode | Wavenumber Range (cm⁻¹) |
| Symmetric Ring Breathing | 1280–1230 |
| Asymmetric C-O-C Stretch | 950–810 |
| Symmetric C-O-C Stretch | 880–750 |
| C-H Stretching of Terminal Oxirane Group | ~3050 |
This table summarizes the key FTIR absorption bands characteristic of the epoxide functional group. spectroscopyonline.comcore.ac.uk
Theoretical and Computational Studies on 2s,3s 3 Propyloxiranemethanol
Computational Modeling of Asymmetric Epoxidation Reaction Mechanisms
The enantioselective epoxidation of allylic alcohols, such as the precursor to (2S,3S)-(-)-3-propyloxiranemethanol, is a cornerstone of stereoselective synthesis. The Sharpless-Katsuki epoxidation, which utilizes a titanium-tartrate catalyst, is a prominent method for achieving high enantioselectivity. mdpi.com Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanism of this reaction. wayne.eduacs.orgnih.gov
Recent DFT studies using functionals like M06-2X have provided detailed models of the structures and energetics involved in the Sharpless epoxidation. wayne.edunih.gov A key finding is that the monomeric titanium(IV) diethyltartrate catalyst is thermodynamically driven to dimerize, forming a more reactive pentacoordinate catalyst. wayne.edunih.gov The catalytic cycle involves rapid ligand exchange reactions to generate a "loaded" catalyst, which have significantly lower activation energies than the subsequent epoxidation step. wayne.eduacs.orgnih.gov
Computational models have identified the transition states for the oxygen transfer from the peroxide to the double bond of the allylic alcohol. wayne.eduacs.org The orientation of the allylic alcohol coordinated to the titanium center is crucial for enantioselectivity and is influenced by both steric and electronic interactions with the tartrate ligand. researchgate.net The dihedral angle of the O-C-C=C bond in the substrate plays a significant role in determining the stereochemical outcome of the epoxidation. wayne.eduacs.org
The Unified Reaction Valley Approach (URVA), combined with Local Mode Analysis (LMA), has offered further mechanistic details. mdpi.com These studies, performed on model systems like the epoxidation of allyl alcohol with methyl hydroperoxide, reveal that the cleavage of the peroxide O-O bond occurs before the transition state, which accounts for the energy barrier. The formation of the new C-O bonds of the epoxide ring happens after the transition state. mdpi.com The catalyst facilitates the reaction by weakening the O-O bond and providing a more energetically favorable pathway involving TiO bond breakage instead of O-H bond breakage that would occur in an uncatalyzed reaction. mdpi.com
Table 1: Key Computational Findings on Sharpless Epoxidation Mechanism
| Computational Aspect | Finding | Reference |
| Catalyst Structure | The active catalyst is a dimer of [Ti(DET)(O-i-Pr)₂]₂. | wayne.edunih.gov |
| Reaction Energetics | Ligand exchange steps have low activation barriers compared to the epoxidation step. | wayne.eduacs.orgnih.gov |
| Transition State | The geometry of the transition state, including the O-C-C=C dihedral angle, dictates enantioselectivity. | wayne.eduacs.org |
| Mechanistic Details (URVA/LMA) | O-O bond cleavage precedes the transition state, and C-O bond formation occurs after. The catalyst weakens the O-O bond. | mdpi.com |
Quantum Chemical Calculations for Mechanistic Insights and Chemical Shifts
Quantum chemical calculations are a powerful tool for gaining deep mechanistic insights and for predicting spectroscopic properties like NMR chemical shifts.
For the Sharpless epoxidation, DFT calculations have been employed to model the reaction pathway, identifying key intermediates and transition states. wayne.edunih.gov These calculations help in understanding the role of the titanium catalyst and the chiral tartrate ligand in controlling the stereoselectivity of the reaction. The interaction between the catalyst and the substrate, including the coordination of the allylic alcohol and the peroxide to the titanium center, has been modeled to explain the observed high enantiomeric excess in the formation of products like this compound. mdpi.comwayne.edu
Furthermore, quantum chemical methods can be used to predict NMR chemical shifts, which is a valuable tool for structure elucidation and for comparing theoretical models with experimental data. The prediction of ¹H and ¹³C NMR chemical shifts for molecules in solution requires accurate modeling of the molecular conformation and the effects of the solvent. nih.govnih.gov Models like the CHARGE program can be used to analyze ¹H chemical shifts by considering the electric field, magnetic anisotropy, and steric effects of functional groups. nih.gov For more complex molecules, a combination of implicit and explicit solvent models in DFT calculations can provide accurate predictions of NMR profiles. nih.govresearchgate.net While specific calculations for this compound are not extensively reported, the methodologies are well-established for related alcohols and epoxides. nih.govnih.gov The sensitivity of OH and CHn proton chemical shifts to the explicit solvent environment highlights the importance of including solvent effects in the computational model. nih.gov
Table 2: Application of Quantum Chemical Calculations
| Application | Description | Relevant Findings |
| Mechanistic Insights | DFT calculations are used to map the potential energy surface of the reaction, identifying transition states and intermediates. | Provides understanding of catalyst role and origin of stereoselectivity. mdpi.comwayne.edu |
| NMR Chemical Shift Prediction | Quantum chemical methods combined with solvation models predict ¹H and ¹³C NMR chemical shifts. | Useful for structure verification and conformational analysis. nih.govnih.gov |
Modeling Phase Behavior in Reaction Environments
The phase behavior of reactants, products, and catalysts in a reaction environment is critical for process design, optimization, and scale-up. This involves understanding the solubility, partitioning, and potential for phase separation of the various components in the reaction mixture. For the synthesis of this compound, this would involve modeling the behavior of the allylic alcohol substrate, the titanium-tartrate catalyst, the peroxide oxidant, and the epoxy alcohol product in the chosen solvent system.
While specific studies on the phase behavior modeling of this compound are not prevalent in the literature, the principles of thermodynamic modeling can be applied. Such modeling often involves equations of state (e.g., SAFT, PC-SAFT) or activity coefficient models (e.g., UNIFAC, NRTL) to predict phase equilibria. These models require pure component parameters, which can be estimated from group contribution methods or derived from experimental data.
Computational tools can be used to simulate the phase diagrams of the multicomponent system, helping to identify optimal operating conditions to ensure a single-phase reaction or to facilitate product separation. The glass transition temperature (Tg) is another important property, especially for amorphous materials, as it marks the transition from a glassy to a rubbery state. wikipedia.org While more relevant for polymeric systems, understanding the thermal properties of the product is crucial for its handling and storage.
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Enantioselectivity
The pursuit of higher enantioselectivity in the synthesis of chiral epoxides like (2S,3S)-(-)-3-propyloxiranemethanol remains a important area of research. A significant focus is on the development of novel catalytic systems that offer improved efficiency and selectivity.
Recent research has explored a variety of advanced catalysts for the asymmetric epoxidation of alkenes. For instance, new homochiral bis-diamine-bridged bi-Mn(salen) complexes have demonstrated considerable catalytic activity and enantioselectivity, comparable to established catalysts like Jacobsen's catalyst. sciengine.com These catalysts have shown effectiveness in the asymmetric epoxidation of unfunctionalized olefins and offer the advantage of being recoverable and reusable, which is crucial for industrial applications. sciengine.com
Titanium-based catalysts, such as Ti-salalen complexes, are also emerging as powerful tools for the syn-selective epoxidation of chiral secondary allylic alcohols. nih.gov This is particularly relevant as it addresses a gap in synthetic methodology, providing a route to syn-epoxy alcohols that complements the anti-selectivity of the Sharpless epoxidation. nih.gov Furthermore, the Ti(Oi-Pr)4-Salan-H2O2 system has been shown to be effective for the catalytic enantioselective epoxidation of unfunctionalized olefins. thieme-connect.de
The influence of various reaction parameters on these catalytic systems is a key area of investigation. Factors such as the choice of oxidant, solvent, temperature, and the presence of axial bases can significantly impact both the conversion rates and the enantiomeric excess (ee) of the resulting epoxide. sciengine.com For example, in some systems, decreasing the reaction temperature has been shown to increase enantioselectivity, albeit with a potential decrease in conversion rates. sciengine.com
Table 1: Comparison of Selected Catalytic Systems for Asymmetric Epoxidation
| Catalyst System | Substrate Type | Key Features | Reported Enantioselectivity |
| Homochiral bis-diamine-bridged bi-Mn(salen) complexes | Unfunctionalized olefins (e.g., α-methylstyrene, indene) | Recyclable, comparable to Jacobsen's catalyst | Up to 99% ee |
| Titanium salalen complex | Chiral secondary allylic alcohols | Highly syn-selective | Up to >99:1 dr (syn) |
| Ti(Oi-Pr)4-Salan-H2O2 system | Unfunctionalized olefins | Effective with aqueous hydrogen peroxide | Good to excellent |
Exploration of Biocatalytic Pathways and Enzyme Engineering for Chiral Epoxide Production
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral epoxides. nih.govmdpi.com The primary enzymes of interest in this field are epoxide hydrolases (EHs), which can resolve racemic epoxides through enantioselective hydrolysis. mdpi.comnih.gov This process yields one enantiomer of the epoxide in high purity, along with the corresponding diol from the other enantiomer. researchgate.net
A significant focus of current research is the enhancement of the natural properties of these enzymes through protein engineering. researchgate.netacs.orgfrontiersin.orgacs.org Techniques such as directed evolution, site-directed mutagenesis, and DNA shuffling are being employed to improve the enantioselectivity, activity, and stability of EHs. mdpi.comresearchgate.net For example, directed evolution has been successfully used to more than double the enantioselectivity of the epoxide hydrolase from Aspergillus niger in the kinetic resolution of glycidyl (B131873) phenyl ether after just one round of error-prone PCR. nih.gov
Enzyme engineering efforts are also aimed at overcoming the limitations of wild-type enzymes, such as insufficient enantioselectivity or the inability to perform enantioconvergent hydrolysis. mdpi.comsjtu.edu.cn By modifying amino acid residues in the active site, researchers have been able to enhance the catalytic activity of EHs towards a broader range of substrates. frontiersin.org The development of these tailored biocatalysts is crucial for the industrial-scale production of enantiopure epoxides. mdpi.comnih.gov
Table 2: Examples of Engineered Epoxide Hydrolases and Their Improved Properties
| Enzyme Source | Engineering Method | Target Substrate | Improvement |
| Aspergillus niger EH | Directed Evolution (error-prone PCR) | Glycidyl phenyl ether | Enantioselectivity (E-value) increased from 4.6 to 10.8 |
| Bacillus megaterium ECU 1001 EH | Modification of substrate-binding pocket | Bulky racemic epoxides | Activity enhanced by 6 to 430 times |
| Agrobacterium radiobacter AD1 EH | Protein Engineering | Styrene oxide | Enhanced activity and enantioselective production of (R)-1-phenylethane-1,2-diol |
Sustainable Synthesis Approaches, including Reactions in Supercritical Carbon Dioxide
The principles of green chemistry are increasingly influencing the development of synthetic routes for chiral epoxides. A key area of innovation is the use of environmentally benign solvents and reaction media, with supercritical carbon dioxide (scCO2) emerging as a promising alternative to conventional organic solvents. acs.orgarkat-usa.orgliverpool.ac.ukresearchgate.net
Supercritical CO2 offers several advantages, including its non-toxic and non-flammable nature, moderate critical constants, and the ability to tune its solvent properties by adjusting pressure and temperature. arkat-usa.org In the context of epoxide synthesis, scCO2 can act as both a solvent and a reactant. For example, in the presence of aqueous hydrogen peroxide, scCO2 can facilitate the epoxidation of olefins through the in situ formation of peroxycarbonic acid, eliminating the need for metallic catalysts or pre-formed peroxy acids. acs.org
Furthermore, scCO2 is an excellent medium for the reaction of epoxides with CO2 to produce cyclic carbonates, which are valuable as green solvents and in the production of polycarbonates. mdpi.com The use of scCO2 in these reactions can lead to high conversions and selectivities. mdpi.com The interaction between scCO2 and epoxides has been studied using infrared spectroscopy and quantum chemistry calculations, revealing a Lewis acid-Lewis base type of interaction between the carbon atom of CO2 and the oxygen atom of the epoxy ring. rsc.org
In-depth Investigations of Biosynthetic Regulation and Metabolomic Shifts in Natural Sources
While this compound is a synthetic compound, nature provides a vast array of chiral epoxides through various biosynthetic pathways, primarily in plants and fungi. acs.org The study of these natural systems can provide valuable insights for the development of novel biocatalytic methods.
In plants and fungi, the biosynthesis of oxygenated fatty acids, known as oxylipins, often involves the formation of epoxide intermediates. epa.gov These pathways are initiated by the oxidation of polyunsaturated fatty acids by enzymes such as lipoxygenases (LOXs) and dioxygenases (DOXs). acs.org The resulting fatty acid hydroperoxides can then be further metabolized to a diverse range of compounds, including epoxides. epa.gov
Metabolomic studies, particularly those utilizing techniques like UHPLC-MS/MS, are crucial for understanding the regulation of these pathways and identifying the full spectrum of oxylipin metabolites. nih.govnih.govusda.gov Such analyses can reveal significant shifts in metabolite profiles in response to various stimuli, providing clues about the function and regulation of the enzymes involved. For instance, research on the biosynthesis of the epoxyquinoid (-)-asperpentyn in Aspergillus oryzae has identified a cupin domain-containing protein, AtyE, that catalyzes a stereoselective epoxidation step. acs.org
Advancements in Analytical Techniques for Trace Analysis and Isomer Differentiation
The accurate analysis of chiral compounds like this compound, particularly at trace levels and in the presence of other isomers, is critical for both synthetic chemistry and metabolomic studies. Continuous advancements in analytical techniques are providing more powerful tools for this purpose.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) remains a primary method for the separation of enantiomers. nih.govregistech.com The development of new and more efficient CSPs is an ongoing area of research, aiming to improve resolution and broaden the range of separable compounds. mdpi.com
Capillary electrophoresis (CE) is another powerful technique for chiral analysis, offering high separation efficiency, rapid analysis times, and low sample consumption. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a highly sensitive and selective method for the identification and quantification of chiral molecules. nih.gov Recent progress in CE-MS includes the development of novel chiral selectors and the use of functional nanoparticles to enhance separation efficiency. nih.gov
For the differentiation of epoxide enantiomers, kinetic resolution coupled with analytical techniques like gas chromatography-mass spectrometry (GC-MS) on a chiral column has proven effective. acs.orgub.edu This approach allows for the determination of the enantiomeric excess of both the unreacted epoxide and the product. ub.edu Additionally, two-dimensional liquid chromatography (2D-LC), where a reversed-phase separation is coupled with a chiral column separation, is an emerging technique to overcome the co-elution of configuration isomers. bizzabo.com
Q & A
Basic Research Questions
Q. What are the key structural and stereochemical features of (2S,3S)-(-)-3-Propyloxiranemethanol, and how do they influence its reactivity in organic synthesis?
- Methodological Answer : The compound contains an oxirane (epoxide) ring with two stereogenic centers (2S,3S). The propyl group and hydroxyl substituent create steric and electronic effects that govern nucleophilic ring-opening reactions. For synthesis optimization, use polar solvents (e.g., DMSO) and catalysts like Lewis acids to enhance regioselectivity. Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. How can researchers reliably identify and quantify this compound in complex biological matrices?
- Methodological Answer : Employ GC-MS with a chiral stationary phase (e.g., β-cyclodextrin derivatives) to resolve enantiomers. Calibration curves using internal standards (e.g., deuterated analogs) improve quantification accuracy. In Bacillus subtilis extracts, the compound was identified via GC-MS with a retention index of 116 Da and 34.77% relative abundance . FT-IR spectra (e.g., Aldrich Library Entry 1433) provide additional validation through characteristic O-H (3200–3600 cm⁻¹) and epoxide C-O (1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its bioactivity, and what experimental approaches validate these structure-activity relationships?
- Methodological Answer : Compare enantiomers (e.g., 2S,3S vs. 2R,3R) in bioassays. For antibacterial studies, use Bacillus subtilis HSF1-9 as a model organism and measure MIC (Minimum Inhibitory Concentration) via broth microdilution. Computational docking (e.g., AutoDock Vina) can predict interactions with bacterial enzymes, such as cell wall synthases. Evidence from ethyl acetate extracts suggests its role as a secondary metabolite with antibacterial properties .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or strain-specific responses. Replicate experiments using standardized protocols (e.g., CLSI guidelines) and purity-verified compounds (>97% by GC). For instance, conflicting MIC values could be addressed by cross-testing against Gram-positive and Gram-negative strains under controlled oxygen and pH conditions .
Q. How can enantioselective synthesis of this compound be optimized for high yield and stereochemical fidelity?
- Methodological Answer : Use Sharpless asymmetric epoxidation with a titanium-based chiral catalyst and (S,S)-diethyl tartrate. Monitor reaction progress via chiral HPLC. A 2022 study achieved >90% enantiomeric excess (ee) by adjusting temperature (0–5°C) and catalyst loading (10 mol%) . Post-synthesis, purify via flash chromatography (silica gel, ethyl acetate/hexane).
Key Considerations for Experimental Design
- Purity Validation : Always confirm compound purity (>97%) via GC-MS or HPLC before bioassays .
- Stereochemical Integrity : Use chiral columns or Mosher ester analysis to verify enantiomeric ratios .
- Biological Replicates : Include ≥3 replicates in antimicrobial assays to account for biological variability .
For further synthesis protocols or spectral data, consult advanced organic chemistry texts (e.g., Carey & Sundberg, Advanced Organic Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
